4-Bromo-3,5-bis(3-methoxyphenyl)-1,2-oxazole
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Overview
Description
3-[4-BROMO-3-(3-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER is a complex organic compound that features a brominated isoxazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-BROMO-3-(3-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like toluene or ethanol, and bases such as potassium carbonate .
Chemical Reactions Analysis
Types of Reactions
3-[4-BROMO-3-(3-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-[4-BROMO-3-(3-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[4-BROMO-3-(3-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybiphenyl: Similar in structure but lacks the isoxazole ring.
4-Bromo-3-methylphenol: Contains a brominated phenol group but differs in overall structure.
3-Methoxybenzyl bromide: Similar methoxy and bromine groups but different overall structure.
Uniqueness
3-[4-BROMO-3-(3-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER is unique due to the presence of both a brominated isoxazole ring and a methoxyphenyl group, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C17H14BrNO3 |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
4-bromo-3,5-bis(3-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H14BrNO3/c1-20-13-7-3-5-11(9-13)16-15(18)17(22-19-16)12-6-4-8-14(10-12)21-2/h3-10H,1-2H3 |
InChI Key |
GXDWFSAPCPSDQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NO2)C3=CC(=CC=C3)OC)Br |
Origin of Product |
United States |
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